3-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile
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Overview
Description
3-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile is a complex organic compound that features a benzonitrile group linked to a pyridine ring through an ether linkage, with a boronate ester group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile typically involves multiple steps:
Formation of the Boronate Ester: The boronate ester group is introduced through a reaction between a pyridine derivative and pinacolborane under palladium-catalyzed conditions.
Ether Linkage Formation: The ether linkage is formed by reacting the boronate ester with a benzonitrile derivative in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group to an amine or other functional groups.
Substitution: The boronate ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
3-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the design of molecules with specific biological activities.
Material Science: It can be used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile depends on its specific application:
In Organic Synthesis: The boronate ester group facilitates the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
In Medicinal Chemistry: The compound can interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar in structure but with an aniline group instead of a benzonitrile group.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar in structure but lacks the benzonitrile group.
Uniqueness
3-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile is unique due to the combination of its boronate ester, pyridine, and benzonitrile groups, which provide a versatile platform for various chemical reactions and applications.
Properties
CAS No. |
1346708-13-1 |
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Molecular Formula |
C19H21BN2O3 |
Molecular Weight |
336.2 g/mol |
IUPAC Name |
3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxymethyl]benzonitrile |
InChI |
InChI=1S/C19H21BN2O3/c1-18(2)19(3,4)25-20(24-18)16-8-9-22-17(11-16)23-13-15-7-5-6-14(10-15)12-21/h5-11H,13H2,1-4H3 |
InChI Key |
JWBYPRARBFVSRU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCC3=CC(=CC=C3)C#N |
Origin of Product |
United States |
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